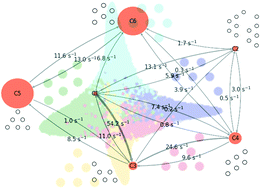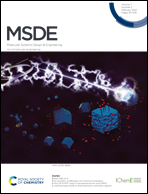Understanding and design of non-conservative optical matter systems using Markov state models†
Molecular Systems Design & Engineering Pub Date: 2022-07-05 DOI: 10.1039/D2ME00087C
Abstract
Optical matter (OM) systems consist of nano-particle constituents in solution that, when illuminated with a laser beam, can self-organize into ordered arrays bound by electrodynamic interactions. OM systems are intrinsically non-equilibrium due to the incident electromagnetic flux and may manifest non-conservative forces and interconversion among structural isomers. Rational design of desired configurations and transitions requires quantitative understanding of the relation between the incident beam and the emergent metastable states and isomerization dynamics. We report a data-driven approach to build Markov state models appropriate to non-conservative and permutation-invariant systems. We demonstrate the approach in electrodynamics-Langevin dynamics simulations of six electrodynamically-bound nanoparticles. The Markov state models quantify the relative stability of competing metastable states and the transition rates between them as a function of incident beam power. This informs the design and testing of new beam conditions to stabilize desired nanoparticle configurations. The technique can be generalized to understand and control non-conservative and permutation-invariant systems prevalent in optical and active matter.


Recommended Literature
- [1] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [2] Front cover
- [3] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [4] Conformational modulation of Ant–Pro oligomers using chirality alteration of proline residues†
- [5] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [6] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [7] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [8] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation
- [9] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [10] Note on a counterfeit gold coin










